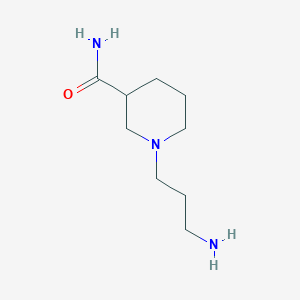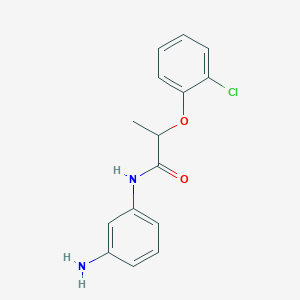
isopropyl (3S)-2-(3,4-dimethoxyphenyl)-3-pyrrolidinecarboxylate oxalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isopropyl (3S)-2-(3,4-dimethoxyphenyl)-3-pyrrolidinecarboxylate oxalate, also known as DMOPO, is an organic compound that is widely used in scientific research. It is a derivative of isopropyl alcohol, which is a colorless liquid that is commonly used as a solvent and disinfectant. DMOPO has a variety of applications in research due to its ability to form complexes with metals and its ability to form complexes with other organic compounds.
Applications De Recherche Scientifique
Review of Pesticide Urinary Biomarker Measurements
This research reviews studies on children's exposure to pesticides, focusing on urinary metabolite concentrations to identify exposure trends and necessary areas for further research. The metabolites of various pesticides, including chlorpyrifos and permethrin, are discussed, alongside the importance of understanding kinetic parameters for better interpretation of exposure levels (Egeghy et al., 2011).
Importance of Hybrid Catalysts
This review highlights the critical role of hybrid catalysts in synthesizing complex organic structures, such as pyranopyrimidine scaffolds, which have wide-ranging applications in the medicinal and pharmaceutical industries. It emphasizes the versatility of these catalysts in enhancing the efficiency of synthetic pathways (Parmar, Vala, & Patel, 2023).
Mechanism of β-O-4 Bond Cleavage in Lignin
This paper reviews the acidolysis of lignin model compounds, shedding light on the complex mechanisms behind the cleavage of β-O-4 bonds. Understanding these mechanisms is crucial for advancing the conversion of lignin into valuable chemical products, potentially including derivatives similar to the compound of interest (Yokoyama, 2015).
Biomedical Applications of Poly(N-isopropylacrylamide)
A review focused on the biomedical applications of poly(N-isopropylacrylamide) (PNIPAAm) hydrogels. PNIPAAm-based hydrogels are extensively investigated for their potential in drug delivery, tissue engineering, and regenerative medicine due to their unique thermo-responsive properties (Lanzalaco & Armelin, 2017).
Aquatic Hazard Assessment of Bisphenol A
This study provides a comprehensive review of the aquatic toxicity of Bisphenol A (BPA), evaluating its impact on survival, growth, and reproduction of aquatic organisms. It underscores the importance of assessing environmental hazards of chemicals to protect aquatic ecosystems (Staples et al., 2002).
Propriétés
IUPAC Name |
oxalic acid;propan-2-yl (3S)-2-(3,4-dimethoxyphenyl)pyrrolidine-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO4.C2H2O4/c1-10(2)21-16(18)12-7-8-17-15(12)11-5-6-13(19-3)14(9-11)20-4;3-1(4)2(5)6/h5-6,9-10,12,15,17H,7-8H2,1-4H3;(H,3,4)(H,5,6)/t12-,15?;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URNAQLCXRAULGL-VPCQFMPWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C1CCNC1C2=CC(=C(C=C2)OC)OC.C(=O)(C(=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)OC(=O)[C@H]1CCNC1C2=CC(=C(C=C2)OC)OC.C(=O)(C(=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(4-Bromobenzyl)thio]acetohydrazide](/img/structure/B1341483.png)








![N-[(4-fluorophenyl)acetyl]glycine](/img/structure/B1341515.png)



![2-Amino-6-propyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B1341530.png)